molecular formula C17H17N3O5 B2642305 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421506-50-4

2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2642305
CAS RN: 1421506-50-4
M. Wt: 343.339
InChI Key: HFSWFWOFUDMOHL-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C17H17N3O5 and a molecular weight of 343.339, has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

Antiprion Activity

Benzamide derivatives, including compounds structurally related to the query compound, have been synthesized and evaluated for their potential as antiprion agents. These compounds showed promising binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), the infectious form associated with prion diseases. Their antiprion activity was confirmed through assays using scrapie-infected mouse neuroblastoma and brain cells, suggesting these benzamide derivatives as potential therapeutic agents against prion disease (Fiorino et al., 2012).

Heterocyclic Compound Synthesis

The versatility of acetamide derivatives in synthesizing heterocyclic compounds has been demonstrated, with one study showing the formation of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides. These reactions highlight the role of such compounds in creating new heterocyclic assemblies with potential pharmaceutical applications (Obydennov et al., 2017).

Antimicrobial Activities

New thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, which share a similar synthetic framework to the query compound, were prepared and showed promising antimicrobial activities. These compounds were synthesized through a series of chemical reactions and evaluated for their effectiveness against various microbial strains, indicating their potential as antimicrobial agents (Gouda et al., 2010).

Oxidative Reactions Catalysis

A related compound, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, has been used in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids. This method, which utilizes acetamide derivatives as mediators, offers a mild and efficient alternative to traditional oxidation techniques like Anelli and Pinnick oxidations, showcasing the utility of such compounds in synthetic organic chemistry (Rafiee et al., 2018).

Mechanism of Action

This compound has been found to increase monoclonal antibody production in Chinese hamster ovary cells . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Future Directions

The compound has shown promise in increasing monoclonal antibody production , suggesting potential applications in biotechnology and pharmaceutical industries. Future research could focus on optimizing its structure to improve its efficacy and exploring its potential applications in other biological systems.

properties

IUPAC Name

2-[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c18-17(24)12-5-1-2-6-13(12)25-10-4-3-9-19-14(21)11-20-15(22)7-8-16(20)23/h1-2,5-6H,7-11H2,(H2,18,24)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSWFWOFUDMOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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